molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7

6-(Hydroxymethyl)nicotinic acid

Cat. No. B1591122
M. Wt: 153.14 g/mol
InChI Key: HJDYJONTIWRYOB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .


Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)nicotinic acid involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .


Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)nicotinic acid is represented by the SMILES string COC(=O)c1ccc(CO)nc1 . The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)nicotinic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .

Scientific Research Applications

  • 6-Hydroxymethyl-nicotinic acid methyl ester

    • Application Summary : This compound is used in early discovery research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The product is sold “as-is” without any representation or warranty whatsoever with respect to the product .
  • 6-Methylnicotine

    • Application Summary : There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
    • Methods of Application : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .
    • Results or Outcomes : The totality of available evidence indicates that 6-methylnicotine has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .
  • Nicotinic Acid

    • Application Summary : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent .
    • Methods of Application : Nicotinic acid can be made from tryptophan by plants and animals but is usually not completely bioavailable .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • 6-Hydroxymethyl-nicotinic acid methyl ester

    • Application Summary : This compound is used in early discovery research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The product is sold “as-is” without any representation or warranty whatsoever with respect to the product .
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications

    • Application Summary : This paper presents a review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, especially focusing on those methods with potential industrial applications .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • Hydroxynicotinic acid crystallisation and solubility systematic studies

    • Application Summary : This study provides clues for the intramolecular H-bond in 4HNA and for the aggregation and crystallisation of the nicotinic acid (NA) and 5HNA in solutions .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • 6-Hydroxymethyl-nicotinic acid methyl ester

    • Application Summary : This compound is used in early discovery research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The product is sold “as-is” without any representation or warranty whatsoever with respect to the product .
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications

    • Application Summary : This paper presents a review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, especially focusing on those methods with potential industrial applications .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • Hydroxynicotinic acid crystallisation and solubility systematic studies

    • Application Summary : This study provides clues for the intramolecular H-bond in 4HNA and for the aggregation and crystallisation of the nicotinic acid (NA) and 5HNA in solutions .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .

Safety And Hazards

The safety data sheet for a similar compound, nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYJONTIWRYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563367
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)nicotinic acid

CAS RN

775545-30-7
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, 2 M aqueous sodium hydroxide solution (3.0 mL) was added to a solution of 6-acetoxymethylpyridine-3-carboxylic acid methyl ester (Reference Compound No. 9-1, 0.60 g, 2.9 mmol) in methanol (6.0 mL). The reaction mixture was stirred under ice cooling for 40 minutes and at room temperature for 4 hours. Under ice cooling, 2 M hydrochloric acid (3.1 mL) was added thereto, and then the solvent was evaporated under reduced pressure to give the title reference compound as an orange solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-hydroxymethyl-nicotinic acid methyl ester (0.400 g, 2.38 mmol) in 1.0 N NaOH (25.0 mL) and methanol (10.0 mL) was heated at 80° C. for 1 hour. The reaction mixture was cooled to room temperature and the pH was adjusted to 7.0 with 1.0 N HCl. The reaction mixture was concentrated in vacuo and the resulting salt was slurried in DMF and filtered to provide the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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